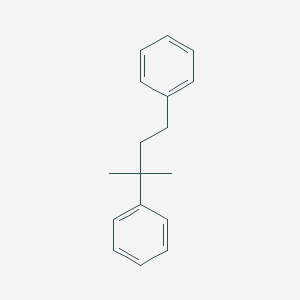

(2-Methyl-4-phenylbutan-2-yl)benzene

Description

Contextualization within Branched Alkylbenzene Chemistry

Branched alkylbenzenes are a class of aromatic hydrocarbons characterized by a benzene (B151609) ring substituted with a non-linear alkyl group. These compounds are of significant industrial importance, historically finding use in the production of detergents and other surfactants. acs.orgresearchgate.netresearchgate.net The structure of the alkyl chain, particularly its degree of branching, profoundly influences the physical and chemical properties of the molecule, including its biodegradability and reactivity. researchgate.netresearchgate.net The study of specific isomers, such as (2-Methyl-4-phenylbutan-2-yl)benzene, allows for a detailed understanding of structure-property relationships within this broad class of compounds.

Significance of this compound as a Model Compound

The unique structure of this compound, which includes a quaternary carbon atom attached to a benzene ring, makes it an excellent model compound for several areas of research. One of the most prominent applications is in the study of catalytic cracking, a crucial process in the petroleum industry for converting large hydrocarbon molecules into more valuable, smaller ones like gasoline. acs.orgresearchgate.netscilit.com The well-defined structure of this compound allows researchers to investigate the complex reaction pathways and mechanisms of C-C bond cleavage in a controlled manner. By studying the fragmentation of this model compound under catalytic conditions, chemists can gain insights into the behavior of the more complex mixtures found in crude oil.

Overview of Key Research Areas and Challenges

Research involving this compound and related structures primarily focuses on:

Synthesis: Developing efficient and selective methods for the synthesis of highly branched alkylbenzenes remains a challenge. Friedel-Crafts alkylation, a classic method for forming C-C bonds to an aromatic ring, often suffers from issues like carbocation rearrangements and polyalkylation, leading to mixtures of products. nih.gov

Catalytic Cracking: Understanding the detailed mechanisms of how branched alkylbenzenes fragment over various catalysts is crucial for optimizing industrial processes. Identifying the primary cracking products and the factors that influence their distribution is an ongoing area of investigation. researchgate.netscilit.com

Spectroscopic and Structural Analysis: The unambiguous characterization of complex isomers like this compound requires sophisticated analytical techniques. The interpretation of NMR and mass spectra can be challenging due to the intricate splitting patterns and fragmentation pathways.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in public literature, some of its fundamental properties can be detailed.

| Property | Value | Source |

| CAS Number | 1520-43-0 | researchgate.net |

| Molecular Formula | C₁₇H₂₀ | researchgate.net |

| Molecular Weight | 224.34 g/mol | researchgate.net |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is scarce. However, based on its structure and general principles of spectroscopy, the expected features can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of two phenyl groups and a branched alkyl chain.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (C₆H₅) | 7.0 - 7.5 | Multiplet |

| Methylene (B1212753) Protons (-CH₂-) | 2.5 - 2.9 | Multiplet |

| Methyl Protons (-CH₃) | 1.2 - 1.6 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide key information about the carbon skeleton.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Aromatic Carbons (C₆H₅) | 125 - 150 |

| Quaternary Carbon (C) | 40 - 50 |

| Methylene Carbon (-CH₂-) | 30 - 40 |

| Methyl Carbons (-CH₃) | 25 - 35 |

Mass Spectrometry

The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 224. Key fragmentation patterns would be expected to arise from the cleavage of the C-C bonds in the branched alkyl chain, particularly the loss of a benzyl (B1604629) radical (C₇H₇, m/z = 91) or a neophyl-like fragment. The fragmentation pattern of diarylalkanes can be complex, often involving rearrangements. nih.gov

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene.

This reaction would likely involve the acid-catalyzed alkylation of benzene with a suitable precursor, such as 2-methyl-4-phenyl-2-butanol . The alcohol, in the presence of a strong acid catalyst (e.g., H₂SO₄ or a Lewis acid like AlCl₃), would generate a tertiary carbocation. This electrophile would then be attacked by the electron-rich benzene ring to form the desired product.

Challenges in Synthesis:

Carbocation Rearrangement: While a tertiary carbocation is relatively stable, rearrangements are always a possibility in Friedel-Crafts alkylations, potentially leading to isomeric byproducts.

Polyalkylation: The product, this compound, is itself susceptible to further alkylation, which can lead to the formation of di- and poly-substituted products. Using a large excess of benzene can help to minimize this side reaction. nih.gov

Catalyst Choice: The choice of catalyst and reaction conditions (temperature, solvent) is critical to optimize the yield and selectivity of the desired product.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1520-43-0 |

|---|---|

Molecular Formula |

C17H20 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

(2-methyl-4-phenylbutan-2-yl)benzene |

InChI |

InChI=1S/C17H20/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |

InChI Key |

RINORDAAAOQWBA-UHFFFAOYSA-N |

SMILES |

CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS No. |

1520-43-0 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4 Phenylbutan 2 Yl Benzene

Fundamental Alkylation Strategies for Branched Alkylbenzenes

The creation of alkylated aromatic compounds is a cornerstone of organic synthesis, with broad applications in the chemical industry for producing everything from detergents to high-octane fuels. mt.commt.com

Developed in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts alkylation is a fundamental method for attaching an alkyl group to an aromatic ring. lumenlearning.com The classic reaction involves an alkyl halide, an aromatic compound, and a strong Lewis acid catalyst. mt.commt.comlumenlearning.com The mechanism proceeds through the formation of a carbocation or a polarized electrophile-catalyst complex, which then attacks the electron-rich benzene (B151609) ring. mt.commt.comlibretexts.org

However, the traditional approach has several significant limitations:

Carbocation Rearrangement : A major drawback when synthesizing specific isomers is the tendency of carbocations to rearrange. lumenlearning.com For instance, a primary alkyl halide will generate a primary carbocation that can rearrange via a hydride or alkyl shift to a more stable secondary or tertiary carbocation, leading to a mixture of products. lumenlearning.com

Polyalkylation : The alkyl group introduced onto the aromatic ring is an activating group, making the product more nucleophilic and thus more reactive than the starting material. lumenlearning.comlibretexts.org This often leads to the addition of multiple alkyl groups to the same ring. lumenlearning.comlibretexts.org

Substrate Limitations : The reaction is generally unsuccessful with aromatic rings that are strongly deactivated by electron-withdrawing groups, such as a nitro group. lumenlearning.comlibretexts.org

To overcome these issues, particularly rearrangement and polyalkylation, the Friedel-Crafts acylation followed by a reduction of the ketone product was developed as a reliable two-step alternative for synthesizing linear alkylbenzenes. lumenlearning.comorganic-chemistry.org For branched alkylbenzenes, controlling the reaction conditions and catalyst choice is paramount.

Research has evolved to develop more selective, efficient, and environmentally benign catalytic systems to address the shortcomings of traditional Friedel-Crafts catalysts. numberanalytics.com

Heterogeneous catalysts offer significant advantages, including ease of separation from the product mixture, potential for regeneration and reuse, and reduced corrosion and waste disposal issues. mdpi.comresearchgate.net

Zeolites are crystalline aluminosilicates that have become a major focus in developing solid acid catalysts for alkylation. mdpi.com Their well-defined pore structures can impart shape selectivity, favoring the formation of specific isomers that can fit within the catalyst's channels. mdpi.com Large-pore zeolites such as Y, Mordenite (MOR), and Beta (BEA) have proven effective for the alkylation of benzene with long-chain olefins. mdpi.comcapes.gov.br The catalytic activity and selectivity of zeolites are influenced by factors like the silicon-to-aluminum (Si/Al) ratio and pore architecture. mdpi.comcapes.gov.br For example, in the alkylation of benzene with 1-dodecene (B91753), FAU-type zeolites showed lower selectivity towards the desired 2-phenyldodecane (B3050589) isomer compared to MOR and BEA zeolites. capes.gov.brresearchgate.net Further research has shown that modifying zeolites through processes like desilication can create a hierarchical pore structure, which improves the diffusion of bulky molecules and enhances both conversion and selectivity. capes.gov.brresearchgate.net

| Catalyst | Substrates | Conversion of 1-dodecene (%) | Selectivity to 2-LAB (%) | Reference |

| FAU Zeolite | Benzene, 1-dodecene | - | 24 | capes.gov.brresearchgate.net |

| Parent MOR (Si/Al=20) | Benzene, 1-dodecene | - | ~35 | researchgate.net |

| Desilicated MOR (Si/Al=20) | Benzene, 1-dodecene | Improved | 70 | researchgate.net |

| Parent BEA (Si/Al=24) | Benzene, 1-dodecene | - | ~35 | researchgate.net |

Supported Aluminum Chloride represents another approach to heterogenize a powerful Lewis acid catalyst. By supporting aluminum chloride (AlCl₃) on porous materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or polystyrene, researchers aim to create a solid catalyst that is easy to handle and recycle while maintaining high activity. researchgate.net These supported catalysts have demonstrated high efficacy in various acid-catalyzed processes, including alkylation reactions. researchgate.net

The archetypal Friedel-Crafts catalysts are strong Lewis acids, with aluminum halides like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) being the most common. numberanalytics.commdpi.com Other metal halides such as ferric chloride (FeCl₃) and boron trifluoride (BF₃) are also used. lumenlearning.comnumberanalytics.commdpi.com These catalysts function by accepting a halide from an alkyl halide, thereby generating the carbocation electrophile needed for the reaction. mt.comlumenlearning.com

Despite their high catalytic activity, traditional homogeneous Lewis acids suffer from major drawbacks. They are often required in stoichiometric amounts, are highly corrosive, and generate significant quantities of hazardous aqueous waste during workup. numberanalytics.comoup.comtandfonline.com Their recovery and reuse are also problematic, posing both economic and environmental challenges. numberanalytics.com

| Catalyst | Type | Common Applications | Disadvantages | Reference |

| AlCl₃ | Homogeneous Lewis Acid | Alkylation with alkyl halides, alkenes; Acylation | Corrosive, moisture-sensitive, difficult to reuse, waste generation | numberanalytics.comoup.com |

| FeCl₃ | Homogeneous Lewis Acid | Alkylation of aromatic rings | Less active than AlCl₃, but similar handling issues | numberanalytics.com |

| HF | Homogeneous Brønsted Acid | Industrial alkylation (e.g., LABs) | Extremely corrosive and toxic, environmental concerns | oup.comtandfonline.com |

| H₂SO₄ | Homogeneous Brønsted Acid | Alkylation with alkenes | Waste generation, corrosion | oup.comtandfonline.com |

Ionic liquids (ILs) have gained significant attention as potential "green" catalysts and solvents for Friedel-Crafts alkylation. numberanalytics.comoup.com These salts, which are liquid at or near room temperature, possess a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable acidity. numberanalytics.commdpi.com A key advantage is that they can often function as both the solvent and the catalyst, simplifying the reaction system. researchgate.net

Different types of ionic liquids have been developed for alkylation:

Chloroaluminate ILs : These are Lewis acidic liquids, such as those made from 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) and AlCl₃, that are highly active catalysts. mdpi.comtandfonline.com However, their sensitivity to air and water remains a challenge. oup.com

Brønsted or Dual-Acidity ILs : Novel ionic liquids have been designed to possess Brønsted acidity, Lewis acidity, or both, allowing for tailored catalytic properties without the use of moisture-sensitive metal halides. mdpi.com

ILs as Part of a Catalytic System : Hydrophobic ionic liquids can be used as solvents with other catalysts, such as scandium triflate, to create an efficient reaction medium. oup.com

Research has demonstrated the reusability of these catalysts. For instance, one study showed a Brønsted acidic ionic liquid could be recycled and reused up to five times for the alkylation of p-xylene (B151628) with styrene (B11656), maintaining high conversion and selectivity. oup.com

| Ionic Liquid System | Substrates | Key Finding | Reference |

| Brønsted acidic IL (2b) | p-Xylene, Styrene | Reusable for 5 cycles with conversion >91% and selectivity >85%. | oup.com |

| [EMIM]Cl-AlCl₃ | Naphthalene, Olefins | High conversion and selectivity for monoalkylated product. | mdpi.comtandfonline.com |

| Scandium triflate in [BMIm][PF6] | Aromatic compounds, Alkenes | Effective catalytic system, but potential for hydrolysis of the IL. | oup.com |

Catalytic Systems for Selective Alkylbenzene Synthesis

Precursor-Based Synthetic Routes to (2-Methyl-4-phenylbutan-2-yl)benzene

The synthesis of the specific target molecule, 2-methyl-2,4-diphenylbutane, can be achieved by applying the principles of Friedel-Crafts chemistry to specifically chosen precursors that can generate the required tertiary carbocation intermediate.

One of the most direct methods involves the acid-catalyzed alkylation of benzene with a precursor that forms the 2-methyl-4-phenylbutan-2-yl carbocation (Ph-CH₂-CH₂-C⁺(CH₃)₂). This can be accomplished using either an alkene or an alcohol precursor.

Alkene Precursor Route : The reaction of benzene with 4-phenyl-2-methyl-2-butene in the presence of a strong acid catalyst (e.g., H₂SO₄, or a solid acid like a zeolite) is a viable pathway. The acid protonates the alkene at the less substituted carbon, generating the stable tertiary carbocation, which then undergoes an electrophilic attack on the benzene ring to yield the final product.

Alcohol Precursor Route : An alternative and common precursor-based approach is the use of 2-methyl-4-phenylbutan-2-ol . chemicalbook.comgoogle.com In a strong acidic medium, the hydroxyl group of the alcohol is protonated, forming a good leaving group (water). The departure of water generates the same stable tertiary carbocation (Ph-CH₂-CH₂-C⁺(CH₃)₂), which subsequently alkylates benzene to form 2-methyl-2,4-diphenylbutane.

The synthesis of the requisite alcohol precursor, 2-methyl-4-phenylbutan-2-ol, is well-documented and can be achieved through several methods, including:

The reaction of benzylacetone (B32356) with a methyl Grignard reagent (e.g., methylmagnesium chloride). google.com

The reaction of a benzylmagnesium halide (e.g., benzylmagnesium bromide) with acetone (B3395972). chemicalbook.com

A patented method involves the reaction of a benzylmagnesium halide with isobutylene (B52900) oxide, which can produce 2-methyl-4-phenylbutan-2-ol in high yield. google.com For example, one procedure describes obtaining the alcohol with a purity of >97% and a yield of 74% via this route. google.com

Synthetic Pathways Involving Phenyl-Ethylene as a Building Block

Phenyl-ethylene, commonly known as styrene, serves as a versatile starting material for the synthesis of various phenylbutane derivatives through dimerization reactions. The dimerization of styrene can lead to different isomers, and controlling the selectivity of this reaction is a key challenge.

One approach involves the head-to-tail dimerization of styrene, which can be catalyzed by various transition metal complexes. For instance, ruthenium complexes supported on ceria (Ru/CeO2) have been shown to be effective for the linear-selective dimerization of styrenes, yielding (E)‐1,4‐diaryl‐1‐butenes. researchgate.net While this provides a C4-phenyl backbone, further modification would be necessary to introduce the methyl groups at the desired position to form this compound.

Palladium-Lewis acid systems in ionic liquids have also been utilized to catalyze the dimerization of styrene, primarily yielding 1,3-diphenyl-1-butene. researchgate.net The reaction conditions, such as temperature and the nature of the catalyst, significantly influence the product distribution, with various dimers and trimers being possible. researchgate.net The self-initiated thermal polymerization of styrene also proceeds through dimerization, forming Diels-Alder adducts and cyclobutane (B1203170) derivatives as major products. sandiego.edu

A related synthesis for a structurally similar compound, 2-methyl-4-phenylbutan-2-ol, has been described involving the reaction of styrene with isopropanol. google.com This suggests that a phenyl-ethylene unit can be a precursor to the 4-phenylbutan skeleton.

Strategies Employing Cumene (B47948) in C-C Coupling

Cumene (isopropylbenzene) is another potential starting material for the synthesis of more complex alkylated benzene derivatives. The industrial production of cumene itself often involves the Friedel-Crafts alkylation of benzene with propylene. daneshyari.comgoogle.com

The synthesis of this compound from cumene would necessitate a C-C coupling reaction to introduce the isobutyl group. While direct coupling of cumene with a suitable isobutylene equivalent is not extensively documented for this specific product, the principles of Friedel-Crafts alkylation can be considered. libretexts.orglibretexts.org A hypothetical Friedel-Crafts alkylation of a benzene ring with an appropriate haloalkane in the presence of a Lewis acid catalyst like aluminum chloride is a fundamental method for forming C-C bonds with aromatic rings. libretexts.orglibretexts.orgyoutube.comyoutube.com However, such reactions are prone to issues like polyalkylation and carbocation rearrangements, which would need to be carefully controlled. libretexts.orgyoutube.com

Another relevant process is the transalkylation of diisopropylbenzene (a byproduct of cumene synthesis) with benzene to produce more cumene, a reaction often catalyzed by zeolites. scielo.br This demonstrates the utility of catalytic systems in manipulating alkylbenzene structures. The synthesis of cumene from benzene and acetone over bifunctional catalysts has also been studied, showcasing alternative routes to alkylated benzenes. researchgate.netresearchgate.net

Derivation from Isoprene (B109036) and Phenol-derived Intermediates

The synthesis of branched structures can also be approached using isoprene as a key building block. Anionic polymerization of isoprene can be employed to create highly branched polyisoprene. rsc.org While this is a polymerization process, the underlying chemistry of controlling branching could be adapted for the synthesis of smaller, well-defined molecules.

Phenol (B47542) and its derivatives are also valuable starting materials in organic synthesis. For instance, hyperbranched polymers with phenol terminals have been synthesized from lignin (B12514952) degradation products like vanillin. mdpi.com A B(C6F5)3-catalyzed hydroarylation of 1,3-dienes with phenols has been developed to produce ortho-allyl phenols, demonstrating a method for C-C bond formation between a phenol and a diene. chemguide.co.uk A hypothetical pathway could involve the reaction of a phenol-derived intermediate with isoprene or its derivatives, followed by subsequent chemical transformations to arrive at the target molecule.

Advanced Catalytic Approaches for Branched Phenylbutane Architectures

Modern synthetic chemistry increasingly relies on advanced catalytic methods to achieve high selectivity and efficiency in the construction of complex molecular architectures.

Hydroarylation Reactions for Carbon-Carbon Bond Formation

Hydroarylation, the addition of a C-H bond of an arene across an unsaturated C-C bond, is a powerful and atom-economical method for forming C-C bonds. This approach can be used to synthesize alkylated arenes from simple alkenes and aromatic compounds.

Dual-catalytic systems have emerged as a significant advancement in hydroarylation reactions. These systems often combine two different metal catalysts to perform distinct but complementary roles in the catalytic cycle. A prominent example is the use of cobalt and nickel dual catalysts for the hydroarylation of alkenes.

In these systems, one catalyst can activate the alkene while the other facilitates the cross-coupling with the aryl component. For instance, cobalt/nickel-dual catalyzed hydroarylation of terminal olefins with iodoarenes shows a high preference for the branched (Markovnikov) product. daneshyari.com Similarly, iron-nickel dual catalysis has been demonstrated for the Markovnikov-selective hydroarylation of a wide range of alkenes with various arenes, enabling the formation of quaternary carbon centers.

The mechanism of these dual-catalytic hydroarylation reactions is a subject of ongoing research. In the case of Co/Ni-dual catalysis, it is proposed that the reaction proceeds through an alkylcobalt to nickel direct transmetalation. daneshyari.com This involves the prefunctionalization of the alkene by the cobalt catalyst, which distinguishes it from conventional cross-coupling methods. daneshyari.com

In other systems, such as those catalyzed by nickel alone, the mechanism can involve the generation of a nickel hydride intermediate that adds to the alkene. The specific ligands used can control the regioselectivity of the addition, leading to either Markovnikov or anti-Markovnikov products. Understanding these mechanistic details is crucial for the rational design of catalysts and the optimization of reaction conditions to achieve the desired product with high selectivity.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating (2-Methyl-4-phenylbutan-2-yl)benzene from reaction mixtures, starting materials, and byproducts, as well as for quantifying its purity.

Gas Chromatography (GC-FID, GC-MS) for Product Analysis and Reaction Monitoring

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) : This technique is widely used for quantitative analysis. The compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the stationary phase. The flame ionization detector provides a response that is proportional to the mass of the carbon-containing analyte, allowing for accurate quantification. For benzene (B151609) and its derivatives, detection limits can be in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range. nih.govosha.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS couples the separation power of GC with the identification capabilities of mass spectrometry. nih.gov As the separated components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, enabling its definitive identification. This is particularly useful for confirming the presence of this compound in a complex mixture and for identifying any impurities. ucdavis.edu The analysis of similar compounds, such as 4-phenyl-2-butanol (B1222856), by GC-MS provides valuable data on their elution characteristics and fragmentation patterns. nist.govnist.gov

Reaction monitoring is a critical application of GC. By taking small aliquots from a reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of starting materials and the formation of this compound, thereby optimizing reaction conditions. osha.gov

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of this compound. dnacih.com

Purity Analysis : Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is typically employed for analyzing aromatic hydrocarbons. A UV detector is commonly used, as the benzene rings in the molecule absorb ultraviolet light at specific wavelengths (e.g., 254 nm). dnacih.com The area of the chromatographic peak corresponding to this compound is proportional to its concentration, allowing for precise purity determination. For related compounds like 2-Methyl-4-phenylbutan-2-ol, HPLC methods have been developed using acetonitrile (B52724) and water as the mobile phase. sielc.com

Preparative Separation : HPLC can be scaled up for preparative purposes to isolate larger quantities of the pure compound. sielc.com This is particularly useful for removing impurities that have similar boiling points and are therefore difficult to separate by distillation.

Column Chromatography (Silica Gel) for Isolation and Purification

Column chromatography is a fundamental and widely used method for the purification of synthetic compounds. rsc.org

For the isolation of this compound, silica (B1680970) gel is the most common stationary phase. rsc.org The crude product mixture is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. The separation is based on the differential adsorption of the components onto the silica gel. Since this compound is a non-polar compound, a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. rsc.orgchemicalbook.com The less polar compounds, like the target molecule, will travel down the column faster, while more polar impurities will be retained more strongly on the silica gel. Fractions are collected and analyzed (often by Thin-Layer Chromatography, TLC) to identify those containing the pure product. rsc.org

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule.

¹H NMR (Proton NMR) : This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For a related compound, 2-methyl-4-phenylbutan-2-ol, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons (7.20-7.34 ppm), the methylene (B1212753) protons adjacent to the phenyl group (2.67-2.71 ppm), the other methylene protons (1.74-1.80 ppm), and the methyl protons (1.27 ppm). chemicalbook.com Similar patterns would be expected for this compound, with the chemical shifts providing definitive proof of the carbon skeleton and the relative positions of the substituents.

¹³C NMR (Carbon-13 NMR) : This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, quaternary). For many organic compounds, ¹³C NMR spectra are provided in supplementary information of research articles, aiding in their identification. doi.org

The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated theoretical mass for a given molecular formula, the chemical formula of this compound (C₁₇H₂₀) can be unequivocally confirmed. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.

| Analytical Technique | Information Provided | Application for this compound |

| GC-FID | Quantitative analysis of volatile compounds | Purity determination and reaction monitoring |

| GC-MS | Separation and structural identification of volatile compounds | Confirmation of identity and impurity profiling |

| HPLC | Quantitative analysis and purification of non-volatile or thermally labile compounds | Purity analysis and preparative separation |

| Column Chromatography | Isolation and purification of compounds from mixtures | Bulk purification after synthesis |

| ¹H NMR | Information on proton environments and connectivity | Detailed structural elucidation of the proton framework |

| ¹³C NMR | Information on the carbon skeleton | Confirmation of the number and types of carbon atoms |

| HRMS | Precise molecular mass and elemental composition | Unambiguous determination of the molecular formula |

Computational and Theoretical Chemistry Studies of 2 Methyl 4 Phenylbutan 2 Yl Benzene Systems

Quantum Mechanical Approaches (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like (2-Methyl-4-phenylbutan-2-yl)benzene, Density Functional Theory (DFT) would be a highly suitable and widely used approach due to its balance of computational cost and accuracy.

Molecular Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using a selected DFT functional (e.g., B3LYP, M06-2X, or ωB97X-D) and a suitable basis set (e.g., 6-31G(d,p) or cc-pVTZ), the potential energy surface of the molecule is explored to find the minimum energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-C bond lengths in the phenyl rings and the aliphatic chain, the bond angles around the quaternary carbon, and the dihedral angles defining the orientation of the two phenyl rings relative to each other.

Illustrative Data Table: Predicted Geometric Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific published computational results for this molecule are not available.)

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (phenyl) | Average C-C bond length in the phenyl rings | 1.39 Å |

| C-C (aliphatic) | C-C single bond lengths in the butan-2-yl chain | 1.54 Å |

| C-H (aromatic) | C-H bond length on the phenyl rings | 1.08 Å |

| C-H (aliphatic) | C-H bond length on the aliphatic chain | 1.09 Å |

| ∠C-C-C (ring) | Bond angle within the phenyl rings | 120.0° |

| ∠C-C-C (chain) | Bond angle around the central aliphatic carbons | 109.5° |

Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electrons, molecular orbital energies, and electrostatic potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show low electron density (positive potential), prone to nucleophilic attack. For this compound, the electron-rich π-systems of the phenyl rings would be expected to be areas of negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Molecular Modeling and Simulation for Conformational Analysis and Stability

Due to the presence of rotatable single bonds in the butyl chain, this compound can exist in multiple conformations. Molecular modeling and simulation techniques are employed to explore these different spatial arrangements and determine their relative stabilities.

Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers. This involves rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting structure, typically using a faster method like molecular mechanics (e.g., with force fields like MMFF94 or AMBER) before refining the geometries and energies of the most stable conformers with higher-level DFT calculations.

Stability Analysis: The relative energies of the identified conformers are compared to determine the most stable structures. The energy differences are usually reported in kcal/mol. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which is important for understanding the properties of a bulk sample of the compound.

Illustrative Data Table: Relative Energies of this compound Conformers (Note: The following data is hypothetical and for illustrative purposes.)

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 75.3 |

| 2 | 0.85 | 15.6 |

| 3 | 1.50 | 5.1 |

| 4 | 2.10 | 1.9 |

Molecular dynamics (MD) simulations could also be performed to study the dynamic behavior of the molecule over time, providing insights into conformational flexibility and transitions between different states.

Prediction of Reaction Pathways, Energetics, and Selectivity

Computational chemistry is a powerful tool for investigating potential chemical reactions involving this compound. This includes predicting the most likely reaction pathways, the energy barriers associated with these pathways, and the selectivity of the reactions.

Transition State Searching: To study a chemical reaction, the structure of the transition state (TS) must be located on the potential energy surface. The TS represents the highest energy point along the reaction coordinate. Various algorithms are available to find these saddle points. Once located, frequency calculations are performed to confirm that the structure is a true transition state (characterized by having exactly one imaginary frequency).

Reaction Energetics: The activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products) can be calculated. These values provide critical information about the feasibility and rate of a reaction. For instance, the susceptibility of the phenyl rings to electrophilic substitution could be modeled by calculating the activation barriers for the attack of an electrophile at the ortho, meta, and para positions.

Selectivity: In cases where a reaction can lead to multiple products (e.g., regioselectivity in electrophilic aromatic substitution), computational methods can predict the major product by comparing the activation energies of the competing pathways. The pathway with the lower activation energy is kinetically favored and will lead to the major product.

Elucidation of Structure-Reactivity Relationships from Computational Data

By systematically analyzing the computational data obtained from the methods described above, it is possible to establish relationships between the molecular structure of this compound and its chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR): Although more commonly used in drug design, QSAR principles can be applied here. By calculating various molecular descriptors (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment, molecular volume) for this compound and a series of related compounds, a model could be developed to correlate these descriptors with experimentally observed reactivity.

Conceptual DFT: Descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and the Fukui function, can provide quantitative measures of reactivity. The Fukui function, for example, can predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For this compound, this would allow for a detailed mapping of the reactivity of different atoms and functional groups within the molecule.

By integrating these computational approaches, a comprehensive theoretical understanding of the structure, stability, and reactivity of this compound can be achieved, guiding future experimental work and applications.

Perspectives and Future Directions in 2 Methyl 4 Phenylbutan 2 Yl Benzene Research

Development of Novel and Sustainable Synthetic Methodologies for Branched Alkylbenzenes

The synthesis of branched alkylbenzenes, including structures like (2-Methyl-4-phenylbutan-2-yl)benzene, has traditionally relied on methods such as Friedel-Crafts alkylation. nih.gov However, these classic methods often suffer from drawbacks like the use of hazardous catalysts, lack of selectivity leading to overalkylation, and the generation of significant waste. lumenlearning.com The future of synthesizing these compounds lies in developing greener, more efficient, and highly selective methodologies.

A promising direction is the use of solid acid catalysts, which are emerging as environmentally safer alternatives to traditional Lewis acids or strong protic acids like hydrofluoric acid. researchgate.net These catalysts can be more easily separated from reaction mixtures, are often reusable, and can be designed to improve selectivity. Another area of innovation involves the use of alternative alkylating agents and catalytic systems. For instance, research into the dimerization of α-olefins followed by benzene (B151609) alkylation using acidic ionic liquids has shown high conversion and selectivity for mono-alkylbenzene products under mild conditions. researchgate.net

Table 1: Comparison of Synthetic Approaches for Branched Alkylbenzenes

| Methodology | Advantages | Disadvantages | Key Research Directions |

|---|---|---|---|

| Traditional Friedel-Crafts Alkylation | Well-established, versatile for various substrates. | Often uses hazardous catalysts (e.g., AlCl₃), risk of polyalkylation, catalyst waste. lumenlearning.com | Modification of catalysts to improve recyclability and reduce environmental impact. |

| Solid Acid Catalysis | Environmentally safer, reusable catalysts, simplified workup. researchgate.net | Can have lower activity than homogeneous catalysts, potential for catalyst deactivation. | Development of more robust and highly active solid acid materials. |

| Ionic Liquid-Based Systems | High conversion and selectivity, mild reaction conditions. researchgate.net | Cost of ionic liquids, potential toxicity and biodegradability concerns. | Design of low-cost, recyclable, and environmentally benign ionic liquids. |

| Alkylation with Olefins | Utilizes readily available starting materials. researchgate.net | Requires control over olefin dimerization and subsequent alkylation to ensure desired product. | Optimization of catalytic systems for direct and selective alkylation. |

Advanced Mechanistic Investigations of Complex Transformations at the Tertiary Carbon Center

The tertiary carbon atom in this compound is a site of significant steric hindrance, making classical nucleophilic substitution reactions, such as the SN2 mechanism, highly challenging. rsc.org Understanding the mechanisms of reactions occurring at such congested centers is a fundamental pursuit in organic chemistry.

Future research will focus on detailed mechanistic studies to differentiate between various reaction pathways, such as SN1, electron transfer (ET), and hydrogen atom transfer (HAT). mdma.ch For instance, in oxidation reactions, the reactivity of a tertiary C-H bond can vary significantly depending on whether the mechanism is ET or HAT. mdma.ch Advanced spectroscopic and computational methods will be crucial for elucidating the nature of transient intermediates like carbocations or radicals.

A key challenge in SN1 reactions at tertiary centers is controlling stereochemistry, as the carbocation intermediate is typically planar and leads to racemization. rsc.orgjimcontent.com However, recent strategies have emerged to achieve stereocontrol. These include the use of chiral catalysts, radical-based nucleophilic substitutions, and the formation of nonclassical carbocations that can shield one face of the reactive center. researchgate.netnih.gov Investigating nonclassical carbocation intermediates, such as cyclopropyl (B3062369) carbinyl cations, has shown promise for achieving stereoretentive substitutions at highly congested tertiary centers. nih.gov These advanced mechanistic insights are vital for designing selective and predictable transformations.

Exploration of New Chemical Reactivity and Transformation Pathways

Beyond established reactions like oxidation, there is considerable scope for discovering new transformation pathways for highly branched alkylbenzenes. The unique electronic and steric environment of this compound could be harnessed to achieve novel chemical reactivity.

Side-chain oxidation of alkylbenzenes typically results in the formation of benzoic acids, provided a benzylic hydrogen is present. libretexts.orglibretexts.org However, for molecules with tertiary benzylic carbons lacking benzylic hydrogens, such as tert-butylbenzene, this reaction does not proceed under typical conditions. libretexts.org This presents an opportunity to develop new catalytic systems that can functionalize these less reactive positions. Research could target the selective cleavage of C-C bonds or the introduction of functional groups through innovative catalytic cycles.

The formation of radicals at benzylic positions is a known pathway for functionalization, such as benzylic bromination using N-bromosuccinimide (NBS). libretexts.org Future work could expand on radical-mediated reactions to forge new carbon-carbon or carbon-heteroatom bonds at the tertiary center, a transformation that remains a significant challenge. acs.org Exploring photocatalysis or electrochemistry could provide new avenues for generating reactive intermediates from these sterically encumbered molecules under mild conditions, leading to unprecedented transformations.

Application of Machine Learning and Artificial Intelligence in Reaction Design and Prediction for Alkylbenzene Systems

Reaction Prediction: ML models can predict the outcome of a chemical reaction, including the major product and potential byproducts, given a set of reactants and conditions. nih.gov For alkylbenzenes, this could help in forecasting the results of novel transformations.

Synthesis Planning: Retrosynthesis software powered by AI can propose viable synthetic routes to complex target molecules like this compound. elsevier.com These tools can analyze millions of published reactions to identify the most efficient and sustainable pathways.

Condition Optimization: AI algorithms can accelerate the optimization of reaction conditions (e.g., temperature, catalyst, solvent) by intelligently exploring the experimental space, reducing the number of experiments required. mdpi.comnih.gov

Discovery of New Reactions: By analyzing vast datasets of chemical information, ML may identify novel patterns of reactivity, leading to the discovery of entirely new chemical transformations. nih.gov

Recent developments have seen the creation of automated laboratory platforms guided by AI, which can perform experiments, analyze data, and plan subsequent steps with minimal human intervention. nih.gov The application of these technologies to alkylbenzene chemistry could significantly accelerate the development of new synthetic methods and deepen the understanding of their complex reaction mechanisms. acs.orgrjptonline.org

Table 2: Applications of AI/ML in Alkylbenzene Chemistry

| Application Area | Description | Potential Impact |

|---|---|---|

| Predictive Retrosynthesis | Uses deep learning to generate and rank potential synthesis routes for a target molecule. elsevier.com | Rapidly identifies efficient and novel pathways, reducing reliance on manual literature searches. |

| Forward Reaction Prediction | Predicts the product(s) of a reaction based on reactants and conditions. nih.gov | Allows chemists to evaluate the feasibility of a proposed reaction before entering the lab. |

| Reaction Optimization | Employs algorithms to efficiently find the optimal conditions for yield, selectivity, or other metrics. mdpi.comnih.gov | Accelerates the development of robust and scalable synthetic processes. |

| Property Prediction | Models are trained to predict physical, chemical, or biological properties from molecular structure. mdpi.com | Aids in the design of new molecules with desired characteristics without needing to synthesize them first. |

| Automated Synthesis | Integrates AI with robotic hardware to perform experiments autonomously. nih.gov | Enables high-throughput screening and accelerates the entire research and development cycle. |

Q & A

Basic: What synthetic methodologies are effective for preparing (2-Methyl-4-phenylbutan-2-yl)benzene?

Methodological Answer:

A robust approach involves iron-catalyzed cross-coupling reactions. For example, [(2-Methyl-4-phenylbutan-2-yl)sulfonyl]benzene reacts with aryl Grignard reagents (e.g., PhMgBr) in the presence of Fe(acac)₃ (20 mol%) and TMEDA (8.0 equiv) in CPME solvent. This yields this compound derivatives with ~87% selectivity. Key steps include:

- Reagent optimization : Excess Grignard reagent (3.0 equiv) ensures full conversion.

- Purification : Flash column chromatography (SiO₂, hexane) isolates the product from byproducts like biphenyl .

Advanced: How can computational modeling resolve steric hindrance challenges during synthesis?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict steric effects in bulky intermediates. For example:

- Geometry optimization : Simulate the transition state of the iron-catalyzed coupling reaction to identify steric clashes between the methyl and phenyl groups.

- Energy barriers : Compare activation energies for alternative reaction pathways (e.g., para vs. meta substitution) to guide catalyst selection.

- Validation : Cross-reference computed NMR spectra (e.g., H and C) with experimental data to confirm structural accuracy .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy :

- H NMR: Identify methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm).

- C NMR: Confirm quaternary carbons (e.g., δ 35–45 ppm for branched methyl groups).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₁₇H₂₀: calculated 224.1565, observed 224.1563).

- X-ray crystallography : Use SHELX software to resolve crystal structures and confirm stereochemistry .

Advanced: How to address contradictions in reaction yields between small-scale and bulk synthesis?

Methodological Answer:

Systematic analysis of variables is required:

- Kinetic profiling : Monitor reaction progress via in-situ IR spectroscopy to detect intermediates.

- Scale-up adjustments : Optimize mixing efficiency (e.g., switch from magnetic stirring to mechanical agitation).

- Byproduct analysis : Use GC-MS to identify side products like biphenyl or unreacted sulfones, which may form due to incomplete Grignard reagent addition .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Follow guidelines for structurally similar ketones (e.g., 4-Phenyl-2-butanone):

- Ventilation : Use fume hoods to avoid inhalation of volatile organic compounds.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.

- Waste disposal : Segregate halogenated byproducts (e.g., from Grignard reactions) and consult certified waste management services .

Advanced: How to design experiments for studying substituent effects on the compound’s reactivity?

Methodological Answer:

A factorial design approach is effective:

- Variable selection : Test electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) groups at the para position.

- Reaction monitoring : Use HPLC to quantify product ratios and kinetic isotope effects (KIEs) to probe mechanistic pathways.

- Data interpretation : Apply Hammett plots (σ values vs. log(k)) to correlate substituent effects with reaction rates .

Advanced: What strategies mitigate challenges in crystallizing this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.